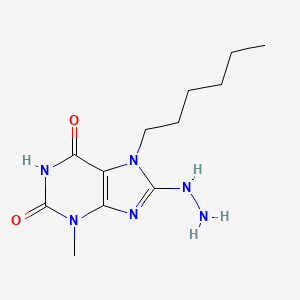
7-hexyl-8-hydrazinyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hexyl-8-hydrazino-3-methyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound with the molecular formula C12H20N6O2 . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. This compound is notable for its unique structure, which includes a hexyl group, a hydrazino group, and a methyl group attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hexyl-8-hydrazino-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multiple steps One common method starts with the alkylation of a purine derivative to introduce the hexyl groupThe final step involves the methylation of the purine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-Hexyl-8-hydrazino-3-methyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can modify the hydrazino group to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
7-Hexyl-8-hydrazino-3-methyl-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-hexyl-8-hydrazino-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The hydrazino group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of these proteins, leading to various biological effects. The compound may also interfere with DNA and RNA synthesis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 8-(Hexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexyl-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexyl-8-hydrazino-3-methyl-3,7-dihydro-purine-2,6-dione
Uniqueness
What sets 7-hexyl-8-hydrazino-3-methyl-1,3,7-trihydropurine-2,6-dione apart from similar compounds is its unique combination of functional groups. The presence of both a hydrazino group and a hexyl group on the purine ring provides distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H20N6O2 |
|---|---|
Molecular Weight |
280.33 g/mol |
IUPAC Name |
7-hexyl-8-hydrazinyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C12H20N6O2/c1-3-4-5-6-7-18-8-9(14-11(18)16-13)17(2)12(20)15-10(8)19/h3-7,13H2,1-2H3,(H,14,16)(H,15,19,20) |
InChI Key |
USGNPNRCCDCDSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(N=C1NN)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















